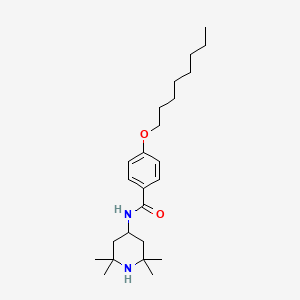
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an octyloxy group and a tetramethylpiperidinyl group attached to a benzamide core. Its molecular formula is C28H52N2O4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide typically involves the reaction of 4-(octyloxy)benzoic acid with 2,2,6,6-tetramethylpiperidin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups into the benzamide core .
Aplicaciones Científicas De Investigación
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be utilized in studies involving cellular processes and molecular interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide involves its interaction with specific molecular targets. The octyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-yl benzoate: Shares the tetramethylpiperidinyl group but differs in the substituents on the benzamide core.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Contains similar piperidinyl groups but has a different core structure.
Uniqueness
4-(Octyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-YL)benzamide is unique due to the presence of both the octyloxy and tetramethylpiperidinyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that may not be achievable with similar compounds .
Propiedades
Número CAS |
114170-94-4 |
|---|---|
Fórmula molecular |
C24H40N2O2 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
4-octoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C24H40N2O2/c1-6-7-8-9-10-11-16-28-21-14-12-19(13-15-21)22(27)25-20-17-23(2,3)26-24(4,5)18-20/h12-15,20,26H,6-11,16-18H2,1-5H3,(H,25,27) |
Clave InChI |
KTIUQMHWSXWNBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


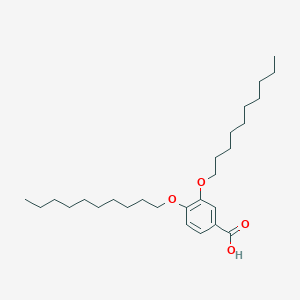
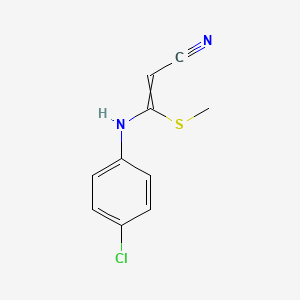
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
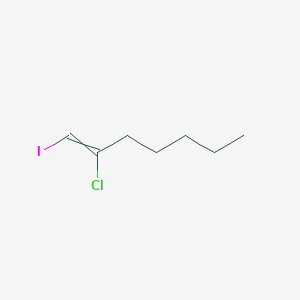
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
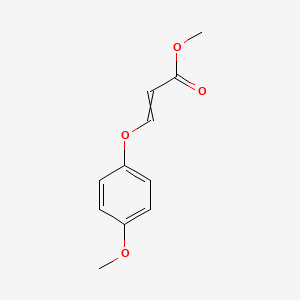
methanone](/img/structure/B14304178.png)


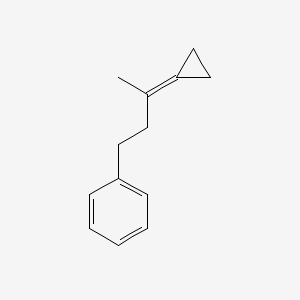
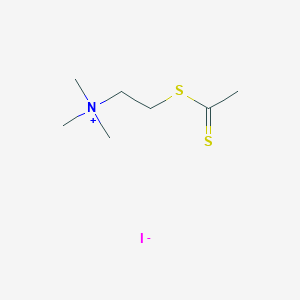
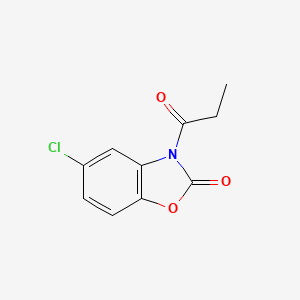

![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
